
MC-Thailanstatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Thailanstatin A is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43. It belongs to a family of linear peptide-polyketide hybrid compounds known for their potent cytotoxic properties. This compound is particularly notable for its ability to inhibit pre-mRNA splicing, making it a valuable compound in cancer research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Thailanstatin A involves a series of complex steps due to its intricate structure, which includes multiple stereocenters and functional groups. The synthetic route typically starts with the preparation of key fragments, such as the tetrahydropyran and butenamide segments. These fragments are then assembled through a series of coupling reactions, including Heck and Suzuki-Miyaura couplings, followed by oxa-Michael cyclization to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation of Burkholderia thailandensis MSMB43. Metabolic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathway. For instance, deletion of specific genes involved in the downstream conversion of this compound to other products has resulted in significant yield improvements .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Thailanstatin A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities .
Wissenschaftliche Forschungsanwendungen
MC-Thailanstatin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting pre-mRNA splicing and its effects on cellular processes.
Medicine: Explored as a potential anticancer agent due to its potent cytotoxic properties against various human cancer cell lines.
Industry: Utilized in the development of new therapeutic agents and as a tool for studying splicing mechanisms .
Wirkmechanismus
MC-Thailanstatin A exerts its effects by binding to a subunit of the human spliceosome, specifically splicing factor 3b. This binding inhibits the splicing of pre-mRNA, leading to the accumulation of unspliced pre-mRNA and preventing the production of mature mRNA. This disruption in mRNA processing ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
MC-Thailanstatin A is part of a family of compounds that includes thailanstatins B and C, as well as spliceostatins. These compounds share a common structural framework but differ in specific functional groups and stereochemistry. Compared to other similar compounds, this compound is unique due to its extra carboxyl moiety, which enhances its stability under physiological conditions .
List of Similar Compounds
- Thailanstatin B
- Thailanstatin C
- Spliceostatin A
- Spliceostatin B
- Spliceostatin D
This compound stands out for its potent antiproliferative activity and stability, making it a promising candidate for further research and development in cancer therapeutics.
Eigenschaften
Molekularformel |
C37H53N3O10 |
|---|---|
Molekulargewicht |
699.8 g/mol |
IUPAC-Name |
[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[5-(2,5-dioxopyrrol-1-yl)pentylamino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C37H53N3O10/c1-23(9-12-30-24(2)19-29(26(4)49-30)39-32(42)14-11-25(3)48-27(5)41)10-13-31-36(46)37(22-47-37)21-28(50-31)20-33(43)38-17-7-6-8-18-40-34(44)15-16-35(40)45/h9-11,13-16,24-26,28-31,36,46H,6-8,12,17-22H2,1-5H3,(H,38,43)(H,39,42)/b13-10+,14-11-,23-9+/t24-,25-,26+,28+,29+,30-,31+,36+,37+/m0/s1 |
InChI-Schlüssel |
LOGBNEMZGOWCQS-CRMLEZFLSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
Kanonische SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


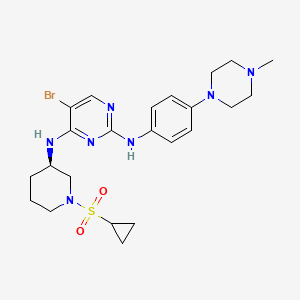
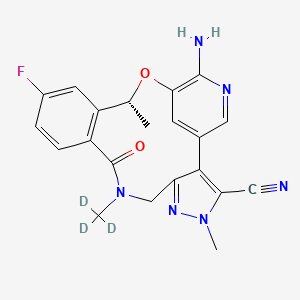

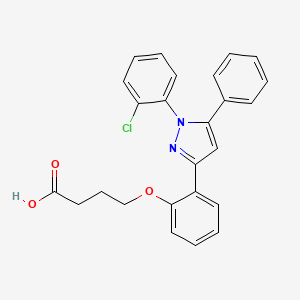
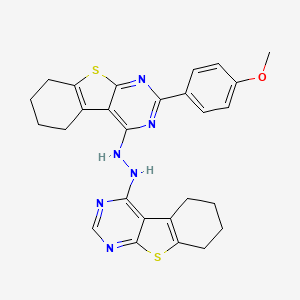
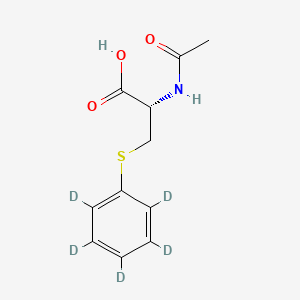
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)


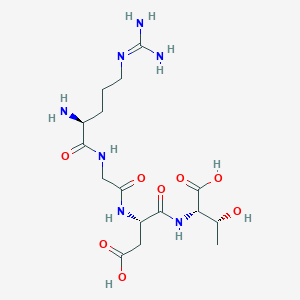
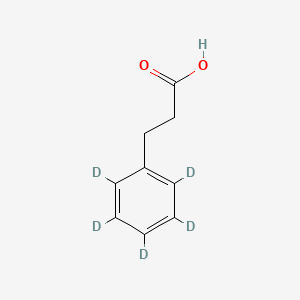
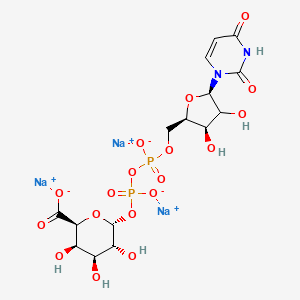
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)

